2-Bromo-3-nitropyridine
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis of 2-Amino-3-bromo-5-nitropyridine, a compound closely related to 2-Bromo-3-nitropyridine, has been conducted using Density Functional Theory (DFT) calculations. These studies provide insights into the vibrational frequencies, molecular equilibrium geometry, and electronic characteristics of the molecule. Such analyses are crucial for understanding the chemical behavior and reactivity of 2-Bromo-3-nitropyridine derivatives (Christina Susan Abraham et al., 2017).
Chemical Reactions and Properties
2-Bromo-3-nitropyridine participates in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The presence of the bromo and nitro groups on the pyridine ring makes it a versatile intermediate for synthesizing complex organic molecules. For instance, its reactions with aromatic amines can lead to the formation of pyrazolo-pyridines, demonstrating its utility in constructing heterocyclic compounds (J. Hurst & D. Wibberley, 1968).
Physical Properties Analysis
The physical properties of 2-Bromo-3-nitropyridine, such as melting point, boiling point, solubility, and density, are influenced by the nature of the substituents on the pyridine ring. These properties are essential for determining the conditions under which the compound can be handled, stored, and used in chemical reactions.
Chemical Properties Analysis
The chemical properties of 2-Bromo-3-nitropyridine are significantly affected by the electron-withdrawing nitro group and the electron-donating bromo group. This combination of functional groups impacts its reactivity towards nucleophilic and electrophilic agents, as well as its participation in coupling reactions. Understanding these properties is crucial for exploiting 2-Bromo-3-nitropyridine in synthetic organic chemistry.
- Christina Susan Abraham et al., 2017 - Molecular structure analysis using Density Functional Theory.
- Fan Kai-qi, 2009 - Synthesis of 2-Amino-3-nitropyridine-6-methoxy.
- J. Hurst & D. Wibberley, 1968 - Reactions of 2- and 4-bromomethyl-3-nitropyridine with aromatic amines.
Scientific Research Applications
-
Synthesis and Reactions of Nitropyridines
- Field : Organic Chemistry
- Application Summary : Nitropyridines, including 2-Bromo-3-nitropyridine, are used in the synthesis of various organic compounds . They react with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine .
- Method of Application : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
-
Preparation of Biaryls
- Field : Organic Chemistry
- Application Summary : 2-Bromo-5-nitropyridine has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves a Suzuki-Miyaura coupling, which is a type of palladium-catalyzed cross coupling reaction .
- Results : The result is the formation of boc-protected (piperazin-1-ylmethyl)biaryls .
- Synthesis of 2-Methyl-3-nitropyridines and 2-Styryl-3-nitropyridines
- Field : Organic Chemistry
- Application Summary : 2-Methyl-3-nitropyridines and 2-Styryl-3-nitropyridines are synthesized and their reactions with various aromatic aldehydes are studied . This leads to the corresponding 2-styrylpyridines under mild conditions .
- Method of Application : The synthesis involves the reaction of 2-chloro-3-nitropyridines with malonic ester anion, generated in situ from diethyl malonate and K2CO3 in anhydrous THF . This process converts 2-chloro-3-nitropyridines to 2-methyl-3-nitropyridines .
- Results : Both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate-anions and give substitution products in good yields . Some 2-styrylpyridines also showed remarkable fluorescent properties .
- Synthesis of Biaryls
- Field : Organic Chemistry
- Application Summary : 2-Bromo-3-nitropyridine is used in the synthesis of biaryls . These compounds are important in various fields, including medicinal chemistry, due to their unique properties .
- Method of Application : The specific experimental procedures are not detailed in the source, but it involves a cross-coupling reaction .
- Results : The result is the formation of biaryl compounds .
properties
IUPAC Name |
2-bromo-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCUFLITCDHRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339263 | |
Record name | 2-Bromo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-nitropyridine | |
CAS RN |
19755-53-4 | |
Record name | 2-Bromo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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